4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine
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Overview
Description
4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine is an organic compound that features a benzene ring substituted with a pyridin-2-yloxy group and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine typically involves the condensation of 2-acetyl pyridine with 1,2-diaminobenzene. This reaction can be carried out under various conditions, often involving a catalyst to facilitate the process. For example, the reaction may be conducted in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups or reduce other functional groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile introduced.
Scientific Research Applications
4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine involves its interaction with specific molecular targets. For instance, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes or biological activities. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)benzene-1,2-diamine: Similar in structure but with the pyridine ring attached at a different position.
N,N’-Bis [1- (pyridin-2-yl)-ethyl-idene]benzene-1,4-diamine: Another compound with a pyridine ring and benzene diamine structure, but with different substituents and linkages.
Uniqueness
4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine is unique due to the presence of the pyridin-2-yloxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with metal ions or other molecular targets.
Properties
CAS No. |
55564-13-1 |
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Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-pyridin-2-yloxybenzene-1,2-diamine |
InChI |
InChI=1S/C11H11N3O/c12-9-5-4-8(7-10(9)13)15-11-3-1-2-6-14-11/h1-7H,12-13H2 |
InChI Key |
RIWCQXTVBRFTCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
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